molecular formula C23H20N6O2S B2794700 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189975-88-9

1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2794700
CAS No.: 1189975-88-9
M. Wt: 444.51
InChI Key: OEVDTSHTAUNHDW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural elements include:

  • 1-(4-ethylphenyl) substituent: A hydrophobic aromatic group at position 1, which may enhance membrane permeability and target binding via π-π interactions .
  • 5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl) group: A methyl-linked 1,2,4-oxadiazole ring substituted with a 4-(methylsulfanyl)phenyl moiety. The oxadiazole scaffold is known for metabolic stability, while the methylsulfanyl group may modulate solubility and electron density .

Properties

IUPAC Name

1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDTSHTAUNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves the following steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole with 2-ethoxyaniline and a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylphenyl group and a methylsulfanyl phenyl group linked through an oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell signaling pathways that regulate growth and apoptosis.
  • Case Studies : Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that showed promising results against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer) .

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been explored through various pharmacological tests:

  • Animal Models : Compounds similar to the target molecule have demonstrated efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
  • Findings : Certain derivatives showed median effective doses significantly lower than standard anticonvulsant medications, suggesting a strong potential for further development .

Antimicrobial Activity

Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Research Findings : In vitro assays have shown effectiveness against a range of bacterial strains, highlighting their potential as novel antimicrobial agents .

Synthetic Approaches

The synthesis of 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methodologies:

  • Multicomponent Reactions : These methods allow for the simultaneous formation of multiple bonds and functional groups.
  • Stepwise Synthesis : Traditional organic synthesis techniques can also be employed to construct the compound through sequential reactions involving intermediates.

Yield and Purity

Studies report varying yields depending on the synthetic route chosen. Purification techniques such as recrystallization or chromatography are essential to obtain high-purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Challenges in Comparative Analysis

Structural Sensitivity: Minor changes (e.g., replacing oxadiazole with triazole) drastically alter binding affinity (ΔpIC₅₀: 1.2–2.0) due to disrupted interactions with kinase ATP pockets .

Data Heterogeneity : Bioactivity data from diverse assays (e.g., NCI-60 vs. kinase panels) complicate direct comparisons .

Similarity Thresholds : Tanimoto scores >0.8 (per US-EPA guidelines) are required for reliable read-across predictions, limiting the utility of moderately similar compounds .

Biological Activity

The compound 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1189975-88-9) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O2SC_{23}H_{20}N_{6}O_{2}S, with a molecular weight of 444.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidin core substituted with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N6O2SC_{23}H_{20}N_{6}O_{2}S
Molecular Weight444.5 g/mol
CAS Number1189975-88-9

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of reactive oxygen species (ROS) leading to cell death and disruption of the cell cycle.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : The ability to induce apoptosis is a significant aspect of its anticancer activity, potentially through the activation of caspases and other apoptotic markers.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A recent study published in ACS Omega highlighted the synthesis of novel pyrazolo derivatives that showed promising antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • COX Inhibition : Research indicated that certain derivatives displayed potent COX-II inhibitory activity, suggesting potential applications as anti-inflammatory agents alongside their anticancer properties .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to our target compound exhibited cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range for related compounds against prostate cancer cells .

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